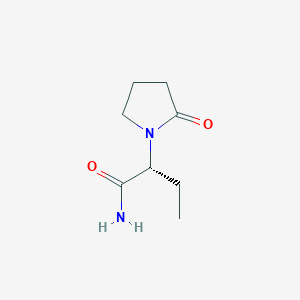

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Vue d'ensemble

Description

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is a natural product found in Caenorhabditis elegans with data available.

Levetiracetam is an anticonvulsant medication used to treat epilepsy. Levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity. Levetiracetam binds to the synaptic vesicle protein SV2A, which is thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice.

A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.

Mécanisme D'action

Levetiracetam, also known as ®-2-(2-oxopyrrolidin-1-yl)butanamide, (2R)-2-(2-oxopyrrolidin-1-yl)butanamide, or UCB-L 060, is a novel anticonvulsant agent used to manage various types of seizures in patients with epilepsy .

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft .

Mode of Action

Levetiracetam interacts with SV2A, which leads to a modulation of neurotransmitter release . It also affects intraneuronal Ca2+ levels by partial inhibition of N-type Ca2+ currents, and reducing the release of Ca2+ from intraneuronal stores . This interaction and the resulting changes contribute to its antiepileptic effects .

Biochemical Pathways

Levetiracetam’s action on SV2A affects the release of neurotransmitters, impacting various biochemical pathways. It has been suggested that it may influence calcium homeostasis, the GABAergic system, and AMPA receptors . These changes could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of levetiracetam .

Pharmacokinetics

Levetiracetam exhibits predictable, linear, and dose-proportional steady-state pharmacokinetics . After oral ingestion, it is rapidly absorbed, with peak concentration occurring after 1.3 hours, and its bioavailability is >95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% . Levetiracetam is minimally metabolized within the body .

Result of Action

The interaction of levetiracetam with its targets and the subsequent changes in neurotransmitter release and intracellular calcium levels contribute to its ability to control seizures . It has been shown to be effective in seizure control and is well-tolerable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of levetiracetam. For instance, the synthesis of levetiracetam has been shown to be influenced by enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation

Analyse Biochimique

Biochemical Properties

Levetiracetam interacts with the synaptic vesicle protein 2A (SV2A), playing a significant role in biochemical reactions . This interaction is part of its unique mechanism of action, differentiating it from other antiepileptic drugs . Additionally, Levetiracetam has been found to influence calcium homeostasis and interact with the GABAergic system and AMPA receptors .

Cellular Effects

Levetiracetam has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with SV2A affects neurotransmitter release, thereby influencing neuronal excitability and seizure susceptibility .

Molecular Mechanism

The molecular mechanism of Levetiracetam involves its binding to SV2A, inhibiting the hyper-synchronization of epileptiform burst firing and propagation of seizure activity . This interaction also contributes to the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of Levetiracetam .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levetiracetam can change over time. It has been shown to have a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . Information on its stability, degradation, and long-term effects on cellular function is still being researched .

Metabolic Pathways

Levetiracetam is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their effects are still being studied .

Subcellular Localization

It is believed that Levetiracetam may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Activité Biologique

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide, also known as (R)-Etiracetam, is a compound associated with various pharmacological activities, primarily in the context of neurological disorders. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 103765-01-1

(R)-Etiracetam functions primarily as an antiepileptic drug. It is believed to exert its effects through the modulation of synaptic transmission via the synaptic vesicle protein 2A (SV2A) and may also influence glutamatergic neurotransmission. This compound enhances neurotransmitter release and promotes neuroprotection, which is crucial in managing epilepsy and other neurological conditions .

Therapeutic Applications

The primary therapeutic application of (R)-Etiracetam includes:

- Antiepileptic Agent : Used in the treatment of epilepsy, particularly in patients with refractory seizures.

- Neuroprotective Effects : Potential use in preventing neuronal damage in various neurodegenerative diseases.

Clinical Studies

- Efficacy in Epilepsy : Clinical trials have demonstrated that (R)-Etiracetam significantly reduces seizure frequency in patients with partial-onset seizures. In one study, patients aged 16 and older showed marked improvement when treated with this compound compared to placebo .

- Combination Therapy : Research indicates that combining (R)-Etiracetam with other antiepileptic drugs enhances overall efficacy, suggesting a synergistic effect that could lead to better management of epilepsy .

Pharmacokinetics

The pharmacokinetic profile of (R)-Etiracetam reveals rapid absorption and a favorable distribution throughout the central nervous system (CNS). Its bioavailability is influenced by factors such as formulation and patient metabolism, which are critical for optimizing therapeutic outcomes .

Case Studies

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Study A | Adults with refractory epilepsy | (R)-Etiracetam + standard AEDs | 50% reduction in seizure frequency |

| Study B | Pediatric patients | Monotherapy with (R)-Etiracetam | Significant improvement in seizure control |

Safety and Side Effects

(R)-Etiracetam is generally well-tolerated, with a safety profile comparable to other antiepileptic medications. Common side effects include dizziness, fatigue, and somnolence. Serious adverse effects are rare but may include allergic reactions or significant mood changes .

Applications De Recherche Scientifique

Pharmacological Properties

Chemical Structure and Characteristics

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- IUPAC Name : (2R)-2-(2-oxopyrrolidin-1-yl)butanamide

The compound is a derivative of levetiracetam, which is widely used as an anticonvulsant medication. Its structure allows it to interact effectively with synaptic vesicle proteins, influencing neurotransmitter release.

Antiepileptic Drug

(R)-Etiracetam has been primarily investigated for its efficacy in managing various types of seizures in patients with epilepsy. Clinical studies have demonstrated that it can lead to a significant reduction in seizure frequency when used alone or in combination with other antiepileptic drugs (AEDs) .

Case Study Example :

- Population : Adults with refractory epilepsy

- Treatment : Combination of (R)-Etiracetam and standard AEDs

- Outcome : Achieved a 50% reduction in seizure frequency.

Neuroprotection

Research indicates that (R)-Etiracetam may possess neuroprotective properties, making it a candidate for treating conditions such as traumatic brain injury and neurodegenerative diseases. The compound's ability to enhance neurotransmitter release and promote neuroprotection has been highlighted in various studies.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of (R)-Etiracetam:

| Study | Focus | Findings |

|---|---|---|

| Study A | Efficacy in Epilepsy | Demonstrated significant reduction in seizure frequency when combined with other AEDs. |

| Study B | Neuroprotection | Showed potential benefits in models of traumatic brain injury. |

| Study C | Mechanistic Insights | Identified interaction with SV2A as critical for its anticonvulsant effects. |

Propriétés

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146044 | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e+02 g/L | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103765-01-1, 102767-28-2 | |

| Record name | UCB-L 060 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.